L-sorbosone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNMIDLYWOTSGK-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49865-02-3 | |
| Record name | Sorbosone, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049865023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SORBOSONE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA9VR049A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
L Sorbosone Biosynthesis and Integrated Metabolic Pathways
L-Sorbosone as a Central Metabolite in L-Ascorbic Acid Biosynthesis
This compound serves as a pivotal junction in the metabolic pathways leading to the synthesis of L-ascorbic acid. Its formation and subsequent conversion are key steps in both microbial fermentation processes for industrial Vitamin C production and in the proposed biosynthetic routes within plants.
The Microbial Sorbosone Pathway to 2-Keto-L-Gulonic Acid (2-KGA)
In various microorganisms, particularly acetic acid bacteria, this compound is an essential intermediate in the conversion of L-sorbose to 2-KGA, a direct precursor for the industrial synthesis of Vitamin C. mdpi.comnih.gov This pathway is a cornerstone of the widely used two-step fermentation process for Vitamin C production. mdpi.com
The initial step in this microbial pathway is the oxidation of L-sorbose to this compound. This reaction is catalyzed by the enzyme L-sorbose dehydrogenase (SDH). nih.govwikipedia.orgoup.com This membrane-bound enzyme belongs to the oxidoreductase family and facilitates the conversion of L-sorbose to 1-dehydro-L-sorbose, which is chemically identical to this compound. wikipedia.org
Several microorganisms, including various species of Gluconobacter and Ketogulonicigenium, are known to possess L-sorbose dehydrogenase activity. nih.govoup.comnih.gov For instance, L-sorbose dehydrogenase has been isolated and characterized from Gluconobacter melanogenus UV10 and Gluconobacter oxydans T-100. nih.govwikipedia.org The activity of this enzyme can be influenced by metal ions, with Co2+ stimulating its activity and Cu2+ acting as an inhibitor. wikipedia.org
Another related enzyme, L-sorbose oxidase, also acts on L-sorbose. However, it catalyzes the conversion of L-sorbose to 5-dehydro-D-fructose, a different product than this compound. microbialtec.comwikipedia.org
Following its formation, this compound is further oxidized to 2-keto-L-gulonic acid (2-KGA). This conversion is mediated by the enzyme this compound dehydrogenase (SNDH). nih.govuniprot.orgnih.gov SNDH is a key enzyme in the biosynthesis of 2-KGA and has been identified and studied in organisms such as Gluconobacter oxydans and Ketogulonicigenium vulgare. mdpi.comnih.gov
Interestingly, some bacteria possess bifunctional enzymes, known as sorbose/sorbosone dehydrogenases (SSDH), which can catalyze both the conversion of L-sorbose to this compound and the subsequent oxidation of this compound to 2-KGA. mdpi.comnih.gov Ketogulonicigenium vulgare WSH-001, for example, has been found to contain multiple sorbose/sorbosone dehydrogenases and sorbosone dehydrogenases, highlighting the importance of these enzymes in 2-KGA production. mdpi.comnih.gov The presence of multiple isoenzymes for both SSDH and SNDH in K. vulgare is thought to enhance the rate of 2-KGA synthesis and increase the organism's adaptability to different environmental conditions. mdpi.com
The industrial production of 2-KGA often utilizes a co-culture system of Ketogulonicigenium vulgare and a helper strain, such as Bacillus megaterium, to efficiently convert L-sorbose to 2-KGA. nih.govnih.gov Metabolically engineered Escherichia coli strains overexpressing sorbose/sorbosone dehydrogenases have also been developed for the production of 2-KGA. nih.govresearchgate.net
Direct Microbial Biosynthesis of L-Ascorbic Acid from this compound
While the primary industrial route involves the chemical conversion of 2-KGA to L-ascorbic acid, some microorganisms are capable of directly synthesizing L-ascorbic acid from this compound. Ketogulonicigenium vulgare DSM 4025, a known producer of 2-KGA, has been shown to surprisingly produce L-ascorbic acid when provided with this compound as a substrate. nih.govsigmaaldrich.com Under resting cell conditions, this strain was able to produce 1.37 g/L of L-ascorbic acid from 5.00 g/L of this compound. nih.gov This discovery marked the first report of bacteria producing Vitamin C via an this compound intermediate. nih.gov The proposed precursor for this direct formation of L-ascorbic acid is the putative furanose form of this compound. nih.gov
This compound's Role in Plant L-Ascorbic Acid Metabolism
The biosynthesis of L-ascorbic acid in plants is a complex process with multiple proposed pathways. oup.comdntb.gov.uascielo.br While the D-mannose/L-galactose pathway is considered the primary route, evidence suggests a potential role for this compound as an intermediate in alternative pathways. scielo.brnih.gov
Early research proposed a pathway for L-ascorbic acid biosynthesis in plants that involved the conversion of D-glucose to D-glucosone, followed by its conversion to this compound. nih.govnih.govoup.com Subsequent oxidation of this compound would then lead to the formation of L-ascorbic acid. oup.com
Studies using detached bean and spinach leaves have provided evidence supporting the role of this compound as a putative intermediate. nih.gov In these experiments, L-[U-14C]sorbosone was found to be an effective precursor for the synthesis of radiolabeled L-ascorbic acid. nih.gov Furthermore, an NADP-dependent dehydrogenase that catalyzes the conversion of this compound to L-ascorbic acid has been isolated and partially purified from both bean (Phaseolus vulgaris L.) and spinach (Spinacia oleracea L.) leaves. oup.comamanote.comnih.gov
Table 1: Properties of NADP-Dependent this compound Dehydrogenase from Bean and Spinach
| Property | Bean Enzyme | Spinach Enzyme |
| Molecular Mass (kDa) | 21 | 29 |
| Km for this compound (mM) | 12 ± 2 | 18 ± 2 |
| Km for NADP+ (mM) | 0.14 ± 0.05 | 1.2 ± 0.5 |
| Data sourced from Loewus et al. (1990) oup.comnih.gov |
Comparative Analysis with Alternative Ascorbate (B8700270) Precursors
The industrial production of L-ascorbic acid has historically relied on the Reichstein process, which utilizes D-sorbitol as a starting material and proceeds through L-sorbose. tandfonline.com this compound is a critical intermediate in this pathway. However, alternative biosynthetic routes exist in nature, employing different precursors. A prominent alternative is the plant pathway, which uses L-galactose and does not involve this compound. nih.gov Instead, L-galactose is oxidized to L-galactono-1,4-lactone, the direct precursor to L-ascorbic acid. elifesciences.org
Another significant pathway, often explored for microbial production, involves D-galacturonic acid. Overexpression of a D-galacturonate reductase in plants has been shown to increase ascorbate levels, suggesting this can be a viable, albeit alternative, route. nih.govoup.com The L-gulose pathway is another proposed route where L-gulose is eventually converted to L-ascorbic acid. researchgate.netconsensus.app
The choice of precursor and pathway significantly impacts the efficiency and number of steps required for synthesis. While the D-sorbitol to L-sorbose pathway is well-established industrially, research into direct fermentation routes using genetically modified organisms seeks to streamline production. For example, processes that directly convert L-sorbose to 2-keto-L-gulonic acid (2-KLG), a downstream intermediate, are of high interest. researchgate.net Some novel enzymes have even been identified that can directly oxidize this compound to L-ascorbic acid, potentially bypassing the need for chemical rearrangement of 2-KLG and offering a more direct biological route from D-sorbitol. docksci.com
| Precursor | Key Intermediate(s) | Primary Organism/System | Common End Product Before Ascorbate |
| D-Sorbitol | L-Sorbose, This compound | Microbial Fermentation (e.g., Gluconobacter, Ketogulonicigenium) | 2-keto-L-gulonic acid (2-KLG) |
| L-Galactose | L-Galactono-1,4-lactone | Plants | L-Galactono-1,4-lactone |
| D-Galacturonic Acid | L-Galactonic acid | Plants, some algae | L-Galactono-1,4-lactone |
| L-Gulose | L-Gulono-1,4-lactone | Animals, potential in engineered plants | L-Gulono-1,4-lactone |
This compound Metabolic Networks Across Diverse Microorganisms
The conversion of L-sorbose to 2-keto-L-gulonic acid (2-KLG), the immediate precursor of Vitamin C, is a critical step in industrial biosynthesis. This biotransformation often proceeds via the intermediate this compound and is carried out by various bacteria, each with unique enzymatic machinery.
Pathways in Pseudomonas Species
Various species of Pseudomonas are capable of producing 2-KLG from L-sorbose, a process that implies the metabolism of this compound. tandfonline.com These bacteria possess metabolic pathways that can catabolize a wide range of sugars and their derivatives. nih.govnih.govplos.orgcore.ac.uk While Pseudomonas strains were among the first microorganisms identified for 2-KLG production, their yields were initially low. tandfonline.com The pathway involves dehydrogenases that oxidize L-sorbose, likely forming this compound, which is then further oxidized to 2-KLG. The specific lactate (B86563) dehydrogenases found in Pseudomonas aeruginosa demonstrate its capacity to process related sugar acid molecules. biorxiv.org
Pathways in Gluconobacter Species
Gluconobacter is a key genus in the industrial production of Vitamin C precursors. caister.com Gluconobacter oxydans is widely used to convert D-sorbitol to L-sorbose in the first step of the two-step fermentation process. encyclopedia.pub Furthermore, species like Gluconobacter melanogenus can directly produce 2-KLG from L-sorbose. tandfonline.com The metabolic pathway in Gluconobacter involves a membrane-bound L-sorbose dehydrogenase that converts L-sorbose to this compound, and a cytosolic NAD(P)-dependent this compound dehydrogenase (SNDH) that subsequently converts this compound to 2-KLG. researchgate.netresearchgate.net SNDH is a crucial enzyme in this process, and its activity can be a rate-limiting factor in 2-KLG production. nih.govnih.govacs.org
| Enzyme | Location | Substrate | Product | Cofactor |
| L-Sorbose Dehydrogenase (SDH) | Membrane | L-Sorbose | This compound | - |
| This compound Dehydrogenase (SNDH) | Cytosol | This compound | 2-keto-L-gulonic acid (2-KLG) | NAD/NADP |
Pathways in Ketogulonicigenium vulgare
Ketogulonicigenium vulgare is the primary microorganism used in the second step of the two-step fermentation process, where it converts L-sorbose into 2-KLG with high efficiency. encyclopedia.puboup.com This bacterium, however, often requires a symbiotic relationship with a "helper" strain, such as Bacillus megaterium, to grow effectively and produce 2-KLG. encyclopedia.puboup.commdpi.com
The enzymatic pathway in K. vulgare is complex, involving multiple dehydrogenases. mdpi.com It possesses sorbose/sorbosone dehydrogenases (SSDH) and sorbosone dehydrogenases (SNDH). nih.govresearchgate.net Some SSDH enzymes can catalyze the direct conversion of L-sorbose to 2-KLG, while others convert L-sorbose to this compound. nih.govresearchgate.net The SNDH enzymes are then responsible for oxidizing this compound to 2-KLG. researchgate.net The genome of K. vulgare contains several genes for these key dehydrogenases, and the absence or presence of certain genes can impact the strain's productivity. nih.govuniprot.org
Pathways in Acetobacter and Gluconacetobacter Species
Acetobacter and Gluconacetobacter are genera of acetic acid bacteria known for their oxidative fermentation capabilities. nih.gov Like the closely related Gluconobacter, they can oxidize various sugars and alcohols. nih.gov Gluconacetobacter liquefaciens has been identified as a producer of L-sorbose from D-sorbitol and possesses an this compound dehydrogenase that converts this compound into 2-KLG. uniprot.orgthaiscience.info The metabolic machinery in these bacteria is adapted for the partial oxidation of carbohydrates, making them suitable for biotransformation processes involving intermediates like this compound. nih.gov
Interconnections with Other Sugar Acid Metabolism
The metabolism of this compound is closely linked to the broader network of sugar and sugar acid metabolism within microorganisms. The enzymes involved, particularly dehydrogenases, often exhibit broad substrate specificity. For instance, the conversion of L-sorbose to this compound and then to 2-KLG is part of a larger oxidative pathway that can intersect with the metabolism of other sugars like glucose. caister.com In Gluconobacter, the oxidation of glucose leads to gluconic acid, which shares metabolic space with the sorbose oxidation pathway. researchgate.net These pathways are crucial for the cell's energy production and are interconnected with central metabolic routes like the pentose (B10789219) phosphate (B84403) pathway. The regulation of these interconnected pathways is vital for maintaining metabolic balance and directing carbon flow toward the desired product, such as 2-KLG. mdpi.com
Regulation and Dynamics of this compound Conversion Pathways
Reversibility of Initial Oxidation Steps
Some related reactions in this metabolic neighborhood, such as the conversion of D-sorbitol to L-sorbose catalyzed by L-sorbose reductase, are known to be reversible. researchgate.net This inherent reversibility in similar sugar alcohol dehydrogenases suggests that under specific cellular conditions, the conversion of this compound back to L-sorbose could occur, although it is not the primary direction of the metabolic flux in organisms geared towards 2-KLG production. The continuous removal of this compound by this compound dehydrogenase ensures that the initial oxidation of L-sorbose is practically unidirectional in a biotechnological setting. nih.gov
A significant regulatory mechanism has been identified in this compound dehydrogenase (SNDH) from Gluconobacter oxydans, the enzyme responsible for the conversion of this compound to 2-KLG. This enzyme possesses a reversible disulfide bond that can switch between an oxidized and a reduced state. researchgate.net This redox switch, influenced by the intracellular environment, can open or close the substrate pocket, thereby controlling the enzyme's activity. researchgate.net This finding highlights a sophisticated control mechanism at the step immediately following this compound formation, which in turn would influence the dynamics of the preceding L-sorbose oxidation.
Cofactor Dependencies and Their Influence on Pathway Flux
The enzymatic conversions in the this compound pathway are critically dependent on specific cofactors, which act as electron acceptors or donors. The availability and the ratio of the oxidized and reduced forms of these cofactors, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH) and nicotinamide adenine dinucleotide phosphate (NADP+/NADPH), play a pivotal role in modulating the metabolic flux.
This compound dehydrogenase (SNDH) from Gluconobacter oxydans exhibits a dependency on both NADP+ and NAD+ for its catalytic activity, with a slightly higher catalytic rate observed with NADP+. nih.gov However, high concentrations of either cofactor can lead to substrate inhibition, indicating a finely tuned relationship between cofactor concentration and enzyme activity. nih.gov The cellular NAD+/NADH and NADP+/NADPH ratios are indicative of the cell's redox state and energy status and can directly impact the rate of this compound conversion by influencing the activity of dehydrogenases. nih.govnih.gov For instance, a high NAD+/NADH ratio would favor oxidative reactions like the conversion of L-sorbose to this compound and subsequently to 2-KLG.
Furthermore, studies on various sorbose/sorbosone dehydrogenases (SSDHs) and SNDHs from Ketogulonicigenium vulgare have demonstrated the importance of electron acceptors for their function, which are linked to the regeneration of cofactors. nih.gov The efficiency of these enzymes is tied to the cell's ability to maintain an optimal balance of oxidized and reduced cofactors, thereby ensuring a continuous and efficient conversion of L-sorbose to 2-KLG.
The kinetic properties of this compound dehydrogenase from Gluconobacter oxydans highlight its preference for NADP+ as a cofactor, although it can also utilize NAD+. The following table provides a summary of these kinetic parameters.
| Enzyme | Cofactor | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
|---|---|---|---|---|
| Wild-type SNDH | NADP+ | 0.45 | 12.3 | 27.3 |
| Wild-type SNDH | NAD+ | 1.23 | 9.8 | 8.0 |
| M167L mutant | NADP+ | 0.48 | 20.4 | 42.5 |
| V297A mutant | NADP+ | 0.37 | 13.3 | 35.9 |
| M167L/V297A mutant | NADP+ | 0.41 | 26.1 | 63.7 |
Enzymology of L Sorbosone Transformation
L-Sorbose/L-Sorbosone Dehydrogenases (SSDH)
L-Sorbose/L-Sorbosone dehydrogenase (SSDH) is a bifunctional enzyme with the notable capability of catalyzing sequential oxidation reactions. It is a key enzyme in microorganisms like Gluconobacter oxydans and Ketogulonicigenium vulgare which are utilized in the industrial production of 2-KGA. mdpi.comnih.gov
Catalytic Specificity for L-Sorbose and L-Sorbosone Oxidation
SSDH exhibits a dual catalytic function. ucc.ie It first oxidizes L-sorbose to produce this compound. Subsequently, it catalyzes the oxidation of the newly formed this compound to 2-keto-L-gulonic acid (2-KGA). nih.govucc.ie This two-step catalytic activity within a single enzyme makes it a unique quinoprotein dehydrogenase. nih.gov The enzyme demonstrates broad substrate specificity, acting on a variety of primary and secondary alcohols, aldehydes, aldoses, and ketoses, though it does not act on methanol (B129727) or formaldehyde. nih.gov Despite this broad range, it is highly specific for L-sorbose, with other sugars like glucose, mannitol, and sorbitol not serving as substrates for the initial oxidation step. genome.jpmicrobialtec.com In Ketogulonicigenium vulgare, multiple isozymes of SSDH have been identified, which enhances the organism's efficiency and adaptability in converting L-sorbose to 2-KGA. mdpi.comresearchgate.net
Enzyme Isolation and Purification Methodologies
The purification of SSDH has been successfully achieved from various microbial sources. For instance, from Gluconobacter oxydans DSM 4025, the enzyme involved in the oxidation of L-sorbose to 2-KGA has been purified. nih.gov Similarly, L-sorbose/L-sorbosone dehydrogenase from Ketogulonicigenium vulgare S2 has been purified using a combination of standard biochemical techniques. nih.gov These methodologies typically involve initial steps such as ammonium (B1175870) sulfate (B86663) precipitation to concentrate the protein from the cell extract, followed by a series of column chromatography steps. nih.gov Common chromatographic methods include anion-exchange chromatography using resins like DEAE Sepharose Fast Flow and Q Sepharose High Performance to separate proteins based on their charge. nih.gov
Coenzyme and Prosthetic Group Characterization (e.g., PQQ, FAD, Cytochrome c)
SSDH is characterized as a quinoprotein, utilizing pyrroloquinoline quinone (PQQ) as its non-covalently bound prosthetic group. nih.gov PQQ is an essential redox cofactor for dehydrogenases that catalyze the oxidation of alcohols and sugars. researchgate.net The enzyme activity can be inhibited by chelating agents like EDTA or EGTA. nih.gov In the electron transport chain, electrons from the oxidation of the substrate by SSDH are transferred to a physiological electron acceptor. nih.gov Studies have identified that cytochrome c, specifically the one isolated from the soluble fraction of Gluconobacter oxydans, can act as this physiological electron acceptor. nih.govresearchgate.net With PQQ as the coenzyme, electrons from SSDH are ultimately transferred to cytochrome c oxidase. mdpi.com Unlike some other dehydrogenases, SSDH is not dependent on FAD (flavin adenine (B156593) dinucleotide).
Oligomeric Structure and Subunit Composition
The L-sorbose/L-sorbosone dehydrogenase purified from Gluconobacter oxydans has an estimated molecular weight of approximately 135,000 Daltons. nih.gov This enzyme is a heterodimer, composed of two distinct subunits with molecular weights of 64,500 and 62,500 Daltons, respectively. nih.gov The unique 2KGA-forming capability of K. vulgare is attributed to this dimeric Ssdh enzyme. scribd.com
Substrate Kinetic Parameters
The kinetic properties of SSDH have been investigated to understand its catalytic efficiency. The optimal pH for the enzyme's activity, as determined by a dye-linked spectrophotometric assay, falls within a broad range of 7.0 to 9.0. nih.gov The systematic characterization of five SSDHs from K. vulgare WSH-001 revealed that only two of these, SSDA1 and SSDA3, exhibit high activity for the direct catalysis of L-sorbose to 2-KLG. nih.gov
Below is an interactive table summarizing the kinetic parameters for various SSDH isozymes from K. vulgare WSH-001.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mM-1) |
| SSDA1 | L-Sorbose | 15.3 ± 1.2 | 12.8 ± 0.5 | 27.8 | 1.82 |
| This compound | 5.8 ± 0.4 | 20.1 ± 0.7 | 43.6 | 7.52 | |
| SSDA1-P | L-Sorbose | 18.2 ± 1.5 | 1.2 ± 0.1 | 2.6 | 0.14 |
| This compound | 4.9 ± 0.3 | 2.5 ± 0.1 | 5.4 | 1.10 | |
| SSDA2 | L-Sorbose | 12.7 ± 1.1 | 0.9 ± 0.0 | 1.8 | 0.14 |
| This compound | 6.2 ± 0.5 | 1.5 ± 0.1 | 3.0 | 0.48 | |
| SSDA3 | L-Sorbose | 20.1 ± 1.8 | 10.5 ± 0.6 | 21.8 | 1.08 |
| This compound | 7.1 ± 0.6 | 15.2 ± 0.8 | 31.6 | 4.45 | |
| SSDB | L-Sorbose | 14.5 ± 1.3 | 0.5 ± 0.0 | 1.0 | 0.07 |
| This compound | 5.5 ± 0.4 | 0.8 ± 0.0 | 1.6 | 0.29 | |
| Data sourced from systematic characterization studies of enzymes from Ketogulonicigenium vulgare WSH-001. |
This compound Dehydrogenases (SNDH)
This compound dehydrogenase (SNDH) is another crucial enzyme in the biosynthesis of 2-KGA, specifically catalyzing the conversion of this compound. researchgate.netnih.gov Different forms of SNDH have been identified in various microorganisms, exhibiting diversity in their structure, coenzyme dependency, and catalytic products.
In Ketogulonicigenium vulgare, SNDH is responsible for converting this compound to 2-KGA. mdpi.com Notably, some SNDH enzymes from K. vulgare DSM 4025 have been found to directly convert this compound to L-ascorbic acid, as well as 2-KGA. researchgate.netasm.org This suggests a tautomerization of this compound may lead to this dual conversion. asm.org Three isozymes of SNDH (SNDH1, SNDH2, and SNDH3) were purified from this organism. asm.org SNDH1 is a homooligomer of 75-kDa subunits containing both PQQ and heme c as prosthetic groups. researchgate.netasm.org SNDH2 is composed of 75-kDa and 55-kDa subunits, while SNDH3 consists of 55-kDa subunits. asm.org
In contrast, the SNDH from Gluconobacter oxydans WSH-004 is an NAD(P)⁺-dependent enzyme. nih.gov This enzyme is a homotetramer and its activity is slightly better with NADP⁺ compared to NAD⁺. researchgate.netnih.gov Structural studies of this enzyme have revealed a redox-based regulatory mechanism involving a reversible disulfide bond between Cys295 and the catalytic Cys296, which controls the opening and closing of the substrate pocket. researchgate.netnih.gov This SNDH shows strong substrate specificity for this compound and is considered a promising candidate for metabolic engineering to enhance 2-KGA production. nih.gov
The existence of multiple isoenzymes of both SSDH and SNDH in organisms like K. vulgare likely contributes to the robustness and efficiency of the 2-KGA synthesis pathway. mdpi.com
Catalytic Capabilities in 2-KGA Production
The enzymatic conversion of this compound to 2-KGA is a key reaction in the two-step fermentation process for vitamin C synthesis. mdpi.com This transformation is catalyzed by specific enzymes known as this compound dehydrogenases (SNDHs). In addition to dedicated SNDHs, some microorganisms possess bifunctional enzymes, termed L-sorbose/L-sorbosone dehydrogenases (SSDHs), which can oxidize L-sorbose to this compound and then further oxidize this compound to 2-KGA. mdpi.com
Microorganisms such as Gluconobacter oxydans, Ketogulonicigenium vulgare, and Acetobacter liquefaciens are known producers of these enzymes. asm.orggoogle.com For instance, K. vulgare utilizes both SSDH and SNDH to convert L-sorbose to 2-KGA. mdpi.com The presence of multiple isozymes of both SSDH and SNDH in strains like K. vulgare WSH-001 enhances the efficiency and adaptability of the 2-KGA synthesis pathway. mdpi.comresearchgate.net
One notable enzyme is a unique quinoprotein L-sorbose/L-sorbosone dehydrogenase isolated from Gluconobacter oxydans DSM 4025. This single enzyme is capable of catalyzing the entire oxidation sequence from L-sorbose to 2-KGA via the this compound intermediate. tandfonline.com Similarly, studies on Acetobacter liquefaciens IFO 12258 led to the cloning of a membrane-bound this compound dehydrogenase gene. When this gene was introduced into a 2-KGA-producing strain of G. oxydans, the conversion yield from this compound to 2-KGA was significantly improved, demonstrating the catalytic potential of this enzyme. google.com In Gluconobacter melanogenus, the conversion pathway involves a membrane-bound L-sorbose dehydrogenase and a cytosolic NAD(P)-dependent this compound dehydrogenase that catalyzes the final oxidation to 2-KGA. tandfonline.comtandfonline.com
The catalytic efficiency of these enzymes is a critical factor in the industrial production of 2-KGA. Research has focused on identifying and characterizing novel dehydrogenases from various microbial sources to improve yields and process efficiency. researchgate.netwipo.int
Direct L-Ascorbic Acid Synthesis from this compound
While the primary industrial route to vitamin C proceeds via 2-KGA, research has uncovered enzymes capable of directly converting this compound to L-ascorbic acid (L-AA). This discovery opens the potential for more direct and potentially more economical fermentation processes. asm.orgresearchgate.net
A novel enzyme, this compound dehydrogenase 1 (SNDH1), isolated from Ketogulonicigenium vulgare DSM 4025, was identified as being able to directly catalyze the conversion of this compound to L-AA. asm.orgnih.govnih.gov This bacterium was found to produce L-AA from various substrates, including this compound, with resting cells converting this compound to L-AA with significant productivity. tandfonline.com Further investigation revealed that several isozymes of SNDH from K. vulgare can produce both L-AA and 2-KGA from this compound. asm.orgnih.gov
In addition to bacteria, NADP-dependent dehydrogenases that catalyze the conversion of this compound to L-ascorbic acid have also been isolated and partially purified from plant sources like bean (Phaseolus vulgaris L.) and spinach (Spinacia oleracea L.). nih.govnih.govoup.com An this compound dehydrogenase (SNDHai) from Gluconobacter oxydans N44-1 has also been identified and shown to directly produce L-ascorbic acid from this compound. google.com
The dual production of both 2-KGA and L-ascorbic acid from this compound by a single enzyme, such as the SNDHs from K. vulgare, is attributed to the tautomeric nature of the this compound substrate in aqueous solution. asm.org this compound can exist in different isomeric forms, including an open-chain form and cyclic furanose and pyranose forms. It is hypothesized that the enzyme acts on different tautomers to produce different products. tandfonline.com The oxidation of the open-chain or pyranose form of this compound is thought to yield 2-KGA, while the oxidation of the furanose (5-ring) form leads to the formation of L-ascorbic acid. tandfonline.com This suggests that the enzyme's active site can accommodate multiple conformations of the substrate, leading to this bifunctional catalytic activity.
Enzyme Isolation, Purification, and Isozyme Identification
The enzymes responsible for this compound transformation have been isolated and purified from various microbial sources, revealing the existence of multiple isozymes.
From Ketogulonicigenium vulgare DSM 4025, three distinct isozymes of this compound dehydrogenase (SNDH1, SNDH2, and SNDH3) that produce L-ascorbic acid were purified. asm.orgnih.gov
SNDH1 is a homooligomer composed of 75-kDa subunits. asm.org
SNDH2 is a heterooligomeric complex of 75-kDa and 55-kDa subunits. asm.org
SNDH3 is a homooligomer of 55-kDa subunits. asm.org Gene disruption studies indicated that a single gene, sndH, encodes the 75-kDa subunit, and the 55-kDa subunit is derived from it by cleavage of the C-terminal domain. asm.org In a separate study on K. vulgare WSH-001, five sorbose/sorbosone dehydrogenases (SSDHs) and two sorbosone dehydrogenases (SNDHs) were identified and purified. researchgate.net
From Gluconobacter oxydans DSM 4025, a bifunctional L-sorbose/L-sorbosone dehydrogenase was purified. tandfonline.com This enzyme has a molecular weight of approximately 135,000 and consists of two different subunits with molecular weights of 64,500 and 62,500. tandfonline.com
In Gluconobacter melanogenus UV10, an NAD(P)-dependent this compound dehydrogenase was purified from the cytosol fraction. tandfonline.com This enzyme was purified approximately 30-fold and was identified as a type of aldehyde dehydrogenase. tandfonline.com
An NADP-dependent this compound dehydrogenase was also partially purified from bean and spinach leaves, with molecular masses estimated at 21 and 29 kilodaltons, respectively. nih.gov
The purification of these enzymes typically involves standard chromatographic techniques, and their identification is confirmed through activity assays and molecular weight determination via SDS-PAGE. nih.gov
Coenzyme and Prosthetic Group Requirements (e.g., PQQ, Heme c, NADP+)
The catalytic activity of this compound transforming enzymes is dependent on specific coenzymes and prosthetic groups.
Pyrroloquinoline quinone (PQQ) : Many this compound dehydrogenases are quinoproteins, requiring PQQ as a non-covalently bound prosthetic group. tandfonline.com The L-sorbose/L-sorbosone dehydrogenase from G. oxydans DSM 4025 and the L-sorbose dehydrogenase from K. vulgare Y25 are both PQQ-dependent. tandfonline.comacademicjournals.org The SNDHs from K. vulgare DSM 4025 that produce L-ascorbic acid are also PQQ-dependent quinohemoproteins. asm.orgnih.gov The activity of a recombinant L-sorbose/L-sorbosone dehydrogenase from K. vulgare S2 was shown to be dependent on the addition of PQQ. nih.gov
Heme c : The L-ascorbic acid-producing SNDH1 from K. vulgare DSM 4025 contains heme c as a second prosthetic group, classifying it as a quinohemoprotein. asm.orgnih.gov The C-terminal region of the protein sequence shows similarity to c-type cytochromes, including a heme-binding motif. asm.org
NADP+ : Some this compound dehydrogenases are dependent on nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADP+) as a cofactor. An enzyme purified from the cytosol of Gluconobacter melanogenus UV10 requires either NAD+ or NADP+ for its activity, though NAD+ was superior. tandfonline.com The this compound dehydrogenases isolated from bean and spinach leaves are specifically NADP-dependent. nih.govoup.com The in vitro synthesis of 2-KLG from L-sorbose using sorbose oxidase and SNDH from G. oxydans WSH-004 also requires NADP+ as a cofactor. researchgate.net A study on Gluconobacter oxydans WSH-004 revealed a redox-based regulatory mechanism for an NADP+-dependent SNDH involving a reversible disulfide bond near the active site. researchgate.net
Optimal Environmental Conditions for Enzymatic Activity (pH, Temperature)
The catalytic efficiency of enzymes that transform this compound is highly sensitive to environmental pH and temperature.
The L-sorbose/L-sorbosone dehydrogenase from G. oxydans DSM 4025 exhibits optimal activity over a broad pH range of approximately 7.0 to 9.0. tandfonline.com The optimal temperature for this enzyme is between 30°C and 40°C. tandfonline.com
For the L-sorbose dehydrogenase from K. vulgare Y25, the optimal pH for activity is 8.0, and the optimal temperature is 35°C. The enzyme maintains stability at 35°C but loses activity rapidly at temperatures of 45°C and above. academicjournals.org
The SNDH isozymes from K. vulgare DSM 4025 show different pH optima depending on the product. For the conversion of this compound to L-ascorbic acid, the optimal pH is between 7.0 and 8.0. In contrast, for 2-KGA production, the activity is higher at pH values above 8.5. nih.gov These enzymes exhibit high activity for both reactions across a broad temperature range of 20°C to 40°C. nih.gov
A coenzyme-independent L-sorbose dehydrogenase from Gluconobacter has been described with an optimal pH range of 6.5 to 8.0 and an optimal temperature range of 45°C to 55°C. google.com
Interactive Table: Optimal Conditions for this compound Transforming Enzymes You can sort the table by clicking on the headers.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) |
| L-Sorbose/L-Sorbosone Dehydrogenase | Gluconobacter oxydans DSM 4025 | 7.0 - 9.0 | 30 - 40 |
| L-Sorbose Dehydrogenase | Ketogulonicigenium vulgare Y25 | 8.0 | 35 |
| SNDHs (for L-AA production) | Ketogulonicigenium vulgare DSM 4025 | 7.0 - 8.0 | 20 - 40 |
| SNDHs (for 2-KGA production) | Ketogulonicigenium vulgare DSM 4025 | >8.5 | 20 - 40 |
| Coenzyme-independent L-Sorbose Dehydrogenase | Gluconobacter sp. | 6.5 - 8.0 | 45 - 55 |
Effects of Metal Ions and Enzyme Inhibitors
The activity of enzymes involved in this compound transformation can be significantly influenced by the presence of various metal ions and chemical inhibitors.
For the L-sorbose/L-sorbosone dehydrogenase from G. oxydans DSM 4025, activity is strongly inhibited by Cu²⁺, Mn²⁺, and Fe³⁺. The chelating agents EDTA and EGTA also act as strong inhibitors. In contrast, Mg²⁺ and Ca²⁺ did not show any significant effect on the enzyme's activity. tandfonline.com
The activity of L-sorbose dehydrogenase from K. vulgare Y25 is strongly inhibited by Co²⁺ and Cu²⁺. Conversely, the addition of Ca²⁺ was found to greatly stimulate its activity. academicjournals.org Similarly, a membrane-bound L-sorbose dehydrogenase from Gluconobacter melanogenus is stimulated by Co²⁺ but inhibited by Cu²⁺. wikipedia.org
The SNDH isozymes from K. vulgare DSM 4025 are almost completely inhibited by Cu²⁺. Monoiodoacetate also commonly inactivates these enzymes. No significant enhancement of activity was observed with the metal ions tested. asm.org
A coenzyme-independent L-sorbose dehydrogenase is reported to be inhibited by Cu²⁺ and monoiodoacetate, while Co²⁺ and Fe³⁺ were found to be stimulating. google.com
Interactive Table: Effects of Metal Ions and Inhibitors on this compound Transforming Enzymes You can sort the table by clicking on the headers.
| Enzyme | Source Organism | Inhibitors | Stimulators | No Effect |
| L-Sorbose/L-Sorbosone Dehydrogenase | Gluconobacter oxydans DSM 4025 | Cu²⁺, Mn²⁺, Fe³⁺, EDTA, EGTA | - | Mg²⁺, Ca²⁺ |
| L-Sorbose Dehydrogenase | Ketogulonicigenium vulgare Y25 | Co²⁺, Cu²⁺ | Ca²⁺ | - |
| SNDH Isozymes | Ketogulonicigenium vulgare DSM 4025 | Cu²⁺, Monoiodoacetate | - | - |
| Membrane-bound L-Sorbose Dehydrogenase | Gluconobacter melanogenus | Cu²⁺ | Co²⁺ | - |
| Coenzyme-independent L-Sorbose Dehydrogenase | Gluconobacter sp. | Cu²⁺, Monoiodoacetate | Co²⁺, Fe³⁺ | - |
Advanced Structural Biology and Reaction Mechanisms of this compound Dehydrogenase
This compound dehydrogenase (SNDH) is a pivotal enzyme in the biosynthesis of 2-keto-L-gulonic acid (2-KLG), a direct precursor to vitamin C. The intricate details of its structure and catalytic mechanism are fundamental to understanding its function.
Three-Dimensional Crystal Structures and Active Site Architecture
The three-dimensional crystal structure of this compound dehydrogenase from Gluconobacter oxydans reveals a sophisticated molecular architecture. The enzyme is composed of three distinct domains: a catalytic domain, a cofactor-binding domain, and a bridging domain. nih.gov The catalytic and cofactor-binding domains are characterized by a typical β/α/β Rossmann fold, a common structural motif in nucleotide-binding proteins. nih.govresearchgate.net
Redox-Based Conformational Dynamics and Substrate Binding
A key feature of this compound dehydrogenase from G. oxydans is its regulation by a redox-based conformational switch. researchgate.netnih.gov This mechanism involves a reversible disulfide bond formation between two cysteine residues, Cys295 and the catalytic Cys296. researchgate.netnih.gov
Under oxidizing conditions, a disulfide bond forms between these two residues, leading to a "closed" conformation. researchgate.netresearchgate.netnih.gov In this state, the substrate pocket is constricted, preventing the entry of the this compound substrate. researchgate.net Conversely, under reducing conditions, the disulfide bond is cleaved, resulting in an "open" conformation. This open state allows for substrate binding and subsequent catalysis. researchgate.net This dynamic switching between oxidized and reduced states provides a physiological control mechanism for the enzyme's activity. researchgate.netembopress.orgembopress.org The mutation of C296 to alanine (B10760859) (C296A) prevents the formation of this disulfide bond, leaving the substrate pocket permanently open. researchgate.net
Role of Specific Amino Acid Residues in Catalysis and Cofactor Coordination
Specific amino acid residues within the active site of this compound dehydrogenase are crucial for its catalytic activity and for the binding of the NADP⁺ cofactor. Cys296 is a key catalytic residue, directly involved in the hydride transfer from the substrate. researchgate.netnih.gov The adjacent Cys295 residue is essential for the redox-switch mechanism. researchgate.net
Site-directed mutagenesis studies have identified other important residues. For instance, mutations of residues lining the substrate channel can impact enzyme activity. researchgate.net Multiple sequence alignments have helped to identify conserved residues likely involved in proton transfer and cofactor coordination. researchgate.net The binding of the NADP⁺ cofactor is influenced by the conformation of the catalytic loop containing Cys296. researchgate.netnih.gov In the oxidized state, access for NADP⁺ is restricted. nih.gov In the active, reduced form, the enzyme can bind NADP⁺, which is essential for the oxidation of this compound. researchgate.net
Electron Transfer Pathways
The electron transfer pathways in this compound transformation vary depending on the specific type of dehydrogenase. For the NAD(P)⁺-dependent this compound dehydrogenase found in the cytoplasm of organisms like Gluconobacter oxydans, the electron acceptor is NAD(P)⁺, which is reduced to NAD(P)H. researchgate.netasm.org
In other bacteria, such as Ketogulonicigenium vulgare, there are membrane-bound, quinoprotein this compound dehydrogenases. asm.orgresearchgate.netmdpi.com These enzymes are typically located in the periplasmic space and contain pyrroloquinoline quinone (PQQ) and, in some cases, a heme c group as prosthetic groups. asm.orgresearchgate.netmdpi.comnih.gov In these systems, electrons are transferred from this compound to PQQ. From the reduced PQQ, electrons are then passed to a cytochrome c, and finally to the terminal cytochrome c oxidase in the respiratory chain, coupling the oxidation of this compound to cellular respiration. asm.orgresearchgate.netmdpi.comacademicjournals.org
Ancillary Enzymes Affecting this compound Pool
The concentration of this compound within a cell is not solely dependent on its production but is also influenced by the activity of other enzymes that can act upon it.
This compound Reductases (NADPH-dependent)
This compound reductases are enzymes that catalyze the NADPH-dependent reduction of this compound back to L-sorbose or D-sorbitol. researchgate.netnih.gov These enzymes have been identified and characterized in several Gluconobacter species. researchgate.netnih.govnih.govoup.com
An NADPH-dependent L-sorbose reductase was purified and crystallized from the cytosolic fraction of Gluconobacter melanogenus. nih.gov This enzyme catalyzes the reversible oxidation-reduction between D-sorbitol and L-sorbose, showing a preference for the reduction of L-sorbose in the presence of NADPH. nih.gov The gene for a similar NADPH-dependent L-sorbose reductase has been identified in Gluconobacter suboxydans, and its disruption leads to an inability to assimilate L-sorbose, indicating that its primary physiological role is in L-sorbose utilization rather than production. nih.gov These reductases play a role in the intracellular assimilation of L-sorbose by converting it to D-sorbitol. nih.govnih.gov
| Enzyme Property | Value/Characteristic (from G. melanogenus) |
| Molecular Weight (Native) | 60 kDa |
| Subunit Composition | Homodimer (2 x 30 kDa subunits) |
| Cofactor | NADPH |
| Optimal pH (L-sorbose reduction) | 5.0-7.0 |
| Optimal pH (D-sorbitol oxidation) | 7.0-9.0 |
| Reaction Preference | Reduction of L-sorbose to D-sorbitol |
Sorbose Oxidases in L-Sorbose to this compound Oxidation
The enzymatic oxidation of L-sorbose to this compound is a critical step in various biotechnological processes, most notably in the production of 2-keto-L-gulonic acid (2-KGA), a direct precursor to vitamin C. researchgate.netresearchgate.net This conversion is primarily catalyzed by a group of enzymes broadly referred to as sorbose oxidases or dehydrogenases, which are found in several microorganisms. tandfonline.comnih.gov These enzymes exhibit diverse characteristics regarding their structure, cofactors, and catalytic efficiencies.
Research has identified and characterized several key enzymes from different bacterial species that are responsible for the L-sorbose to this compound transformation. While some are classified as dehydrogenases, others are true oxidases that utilize molecular oxygen and produce hydrogen peroxide.
In Gluconobacter oxydans WSH-004, an enzyme responsible for this oxidation was identified as a sorbose oxidase (SOX) rather than a dehydrogenase. researchgate.net A key characteristic of this SOX is the production of hydrogen peroxide (H₂O₂) during the oxidation of L-sorbose, which was also found to inhibit the enzyme's activity. researchgate.net The preferred electron acceptor for this enzyme is Phenazine (B1670421) methosulfate (PMS). researchgate.net
Another well-studied enzyme is a quinoprotein L-sorbose/L-sorbosone dehydrogenase from Gluconobacter oxydans DSM 4025. tandfonline.comnih.gov This single enzyme is unique as it catalyzes not only the oxidation of L-sorbose to this compound but also the subsequent oxidation of this compound to 2-KGA. tandfonline.comnih.gov It is a heterodimeric protein with subunits of approximately 64.5 kDa and 62.5 kDa and utilizes pyrroloquinoline quinone (PQQ) as a non-covalently bound prosthetic group. tandfonline.comnih.gov This enzyme displays broad substrate specificity but is inhibited by EDTA and EGTA. tandfonline.comnih.gov
Similarly, a coenzyme-independent L-sorbose dehydrogenase has been isolated from the genus Gluconobacter, which shows high substrate specificity for L-sorbose. google.com This enzyme is inhibited by copper ions (Cu²⁺) and monoiodoacetate. google.com In Ketogulonicigenium vulgare Y25, a PQQ-dependent L-sorbose dehydrogenase has also been characterized. This enzyme can sequentially oxidize L-sorbose to 2-KGA in vitro, a distinct advantage in industrial production. academicjournals.org Its activity is significantly stimulated by calcium ions (Ca²⁺). academicjournals.org
The "sorbosone pathway" has also been described in bacteria like Pseudomonas putida, where the oxidation of L-sorbose to this compound is a reversible reaction mediated by soluble enzymes. nih.gov
The kinetic properties of these enzymes vary. For instance, the sorbose oxidase from G. oxydans WSH-004 has an apparent Michaelis constant (Km) for L-sorbose of 117 mM when using DCIP as the electron acceptor. researchgate.net The L-sorbose/L-sorbosone dehydrogenase from G. oxydans DSM 4025 has a Km of 230 mM for L-sorbose. tandfonline.com A different L-sorbose dehydrogenase from Gluconobacter showed a Km of 102 ± 10 mM. google.com The enzyme from K. vulgare Y25 has a lower Km for L-sorbose at 21.9 mM, indicating a higher affinity for its substrate. academicjournals.org
Research Findings on Sorbose Oxidizing Enzymes
The following tables summarize the characteristics and kinetic parameters of various enzymes involved in the oxidation of L-sorbose to this compound, as documented in scientific literature.
Table 1: Properties of Sorbose Oxidases and Dehydrogenases This interactive table details the properties of various enzymes that catalyze the oxidation of L-sorbose.
| Enzyme Name | Source Organism | Molecular Weight (kDa) | Subunits (kDa) | Prosthetic Group/Cofactor | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|---|---|---|
| Sorbose Oxidase (SOX) | Gluconobacter oxydans WSH-004 | Not specified | Not specified | Not specified | 7.0 researchgate.net | 50 researchgate.net |
| L-Sorbose/L-Sorbosone Dehydrogenase | Gluconobacter oxydans DSM 4025 | ~135 tandfonline.comnih.gov | 64.5 and 62.5 tandfonline.comnih.gov | Pyrroloquinoline quinone (PQQ) tandfonline.comnih.gov | 7.0 - 9.0 tandfonline.comnih.gov | Not specified |
| L-Sorbose Dehydrogenase | Gluconobacter sp. | Not specified | ~58 ± 5 google.com | Coenzyme-independent google.com | 6.5 - 8.0 google.com | 45 - 55 google.com |
| L-Sorbose Dehydrogenase | Ketogulonicigenium vulgare Y25 | 60.5 academicjournals.org | Not specified | Pyrroloquinoline quinone (PQQ) academicjournals.org | 8.0 academicjournals.org | 35 academicjournals.org |
Table 2: Kinetic Parameters for L-Sorbose Oxidation This interactive table presents the kinetic constants for L-sorbose for different enzymes.
| Enzyme Name | Source Organism | Km for L-Sorbose (mM) | Electron Acceptor Used for Km Determination |
|---|---|---|---|
| Sorbose Oxidase (SOX) | Gluconobacter oxydans WSH-004 | 117 researchgate.net | Dichlorophenolindophenol (DCIP) researchgate.net |
| L-Sorbose/L-Sorbosone Dehydrogenase | Gluconobacter oxydans DSM 4025 | 230 tandfonline.com | Dichlorophenolindophenol (DCIP) tandfonline.com |
| L-Sorbose Dehydrogenase | Gluconobacter sp. | 102 ± 10 google.com | Dichlorophenolindophenol (DCIP) google.com |
Biotechnological Production and Engineering of L Sorbosone Pathways
Industrial Significance in L-Ascorbic Acid Manufacturing
The modern industrial production of vitamin C predominantly uses a two-step fermentation process, which replaced most of the purely chemical steps of the original Reichstein process. researchgate.netmdpi.com This method is considered more environmentally friendly and cost-effective. researchgate.net
The process begins with the fermentation of D-sorbitol into L-sorbose, a highly efficient conversion (approaching 98%) carried out by the bacterium Gluconobacter oxydans. mdpi.comnih.govresearchgate.net The second, more complex step involves the conversion of L-sorbose into 2-keto-L-gulonic acid (2-KGA). mdpi.comresearchgate.net This is typically achieved through a mixed-culture fermentation, most commonly using Ketogulonicigenium vulgare as the primary producer and a companion bacterium, such as Bacillus megaterium, to support its growth. nih.govresearchgate.netmdpi.com
In this second stage, K. vulgare performs a two-step oxidation:
L-sorbose is oxidized to L-sorbosone by L-sorbose dehydrogenase (SDH). sci-hub.sesemanticscholar.org
this compound is then oxidized to 2-KGA by this compound dehydrogenase (SNDH). sci-hub.sesemanticscholar.org
This mixed-culture system is complex but achieves a high yield of over 97% for the conversion of L-sorbose to 2-KGA. nih.govsci-hub.se The resulting 2-KGA is then chemically converted into L-ascorbic acid. researchgate.netresearchgate.net
To overcome the complexities and costs associated with the two-step, mixed-culture process, significant research has focused on developing a one-step fermentation strategy. nih.govnih.gov The goal is to engineer a single microbial strain capable of converting D-sorbitol directly to 2-KGA or even L-ascorbic acid. researchgate.net This approach could revolutionize the vitamin C industry by simplifying the process, reducing energy consumption, and lowering capital costs. nih.govresearchgate.net
A primary strategy involves metabolically engineering Gluconobacter oxydans, the highly efficient L-sorbose producer, to also perform the subsequent conversion to 2-KGA. nih.gov This has been attempted by introducing the genes for L-sorbose dehydrogenase (SDH) and this compound dehydrogenase (SNDH) from Ketogulonicigenium vulgare into G. oxydans. nih.govscience.gov Researchers have successfully co-expressed SDH and SNDH in G. oxydans, achieving significant production of 2-KGA from D-sorbitol in a single fermentation step. mdpi.comencyclopedia.pub Further innovations include the direct conversion of this compound to L-ascorbic acid, a reaction catalyzed by certain novel this compound dehydrogenases, which could lead to an even more direct and efficient one-step process. nih.govgoogle.comasm.org
Microbial Fermentation for this compound Production
The microbial production of this compound is a focal point for improving vitamin C synthesis. Optimization of fermentation parameters and the selection and engineering of specific microbial strains are key to maximizing the accumulation of this intermediate.
The efficiency of microbial processes involving this compound is highly dependent on fermentation conditions. Key parameters that are optimized include pH, temperature, and substrate concentration. For instance, the activity of this compound dehydrogenase from Gluconobacter oxydans DSM 4025 has been shown to be optimal at a pH between 7.0 and 8.2 and a temperature range of 20°C to 50°C. google.com
Substrate concentration is another critical factor. Studies on Gluconobacter oxydans have shown that the initial concentration of D-sorbitol can range from 20 to 200 g/L without significant inhibitory effects on its conversion to L-sorbose. researchgate.net In the subsequent conversion step, optimizing the L-sorbose concentration is crucial for maximizing the yield of 2-KGA. Fed-batch cultivation strategies are often employed to maintain optimal substrate levels and avoid inhibition, leading to high product concentrations. tandfonline.com For example, a fed-batch process feeding D-sorbitol resulted in a final L-sorbose concentration of 320 g/L. mdpi.com
| Microorganism | Substrate | Product | Key Optimization Parameter | Reported Finding | Citation |
|---|---|---|---|---|---|
| Gluconobacter oxydans | D-Sorbitol | L-Sorbose | Substrate Concentration | No inhibition observed with D-sorbitol concentrations from 20 to 200 g/L. | researchgate.net |
| Gluconobacter oxydans DSM 4025 | This compound | L-Ascorbic Acid | pH and Temperature | Optimal pH is 7.0-8.2; optimal temperature is 20-50°C. | google.com |
| Ketogulonicigenium vulgare & Bacillus subtilis | L-Sorbose | 2-Keto-L-gulonic acid | Medium Composition (Fed-batch) | Optimized medium yielded 71.21 g/L of 2-KGA from an initial L-sorbose concentration of 92.5 g/L. | tandfonline.com |
| Ketogulonicigenium vulgare DSM 4025 | This compound | L-Ascorbic Acid | Cell density and incubation time | Produced 1.37 g/L of L-ascorbic acid from 5.0 g/L of this compound in 4 hours. | tandfonline.comnih.gov |
Several microbial strains are central to the biotransformation pathways involving this compound. The choice of strain is critical for achieving high yields and specificity.
Gluconobacter oxydans : This bacterium is the industrial workhorse for the initial oxidation of D-sorbitol to L-sorbose. researchgate.netacs.org Certain strains, like G. oxydans T-100, naturally possess the enzymatic machinery (L-sorbose dehydrogenase and this compound dehydrogenase) to convert D-sorbitol all the way to 2-KGA. asm.org Mutant strains of G. oxydans have also been developed specifically to accumulate this compound from L-sorbose, which are then used as hosts for screening this compound dehydrogenase genes. asm.org
Ketogulonicigenium vulgare : This is the primary microorganism used in the second step of the two-step fermentation process. researchgate.net It efficiently converts L-sorbose to 2-KGA via the intermediate this compound. mdpi.comsemanticscholar.org Strains like K. vulgare DSM 4025 have been shown to not only produce 2-KGA but also surprisingly to produce L-ascorbic acid directly from substrates like D-sorbitol, L-sorbose, and this compound. tandfonline.comnih.gov This strain produced 1.37 g/L of L-ascorbic acid from this compound under resting cell conditions. nih.gov
Acetobacter liquefaciens : The gene for a membrane-bound this compound dehydrogenase (SNDH), which converts this compound to 2-KGA, was successfully cloned from A. liquefaciens IFO 12258 and expressed in G. oxydans, demonstrating the potential of sourcing enzymes from different bacterial genera. asm.org
Genetic and Metabolic Engineering for Pathway Enhancement
Genetic and metabolic engineering have become powerful tools for optimizing the this compound pathway to enhance the production of vitamin C precursors. These strategies aim to increase the efficiency of existing pathways, introduce new capabilities into industrial microorganisms, and redirect metabolic flux toward the desired product.
Key engineering strategies include:
Overexpression of Pathway Enzymes : A common approach is to clone the genes for L-sorbose dehydrogenase (SDH) and this compound dehydrogenase (SNDH) and express them in a suitable host. In one study, SDH and SNDH genes from K. vulgare WSH-001 were introduced into G. oxydans WSH-003. nih.gov This allowed the engineered strain to produce 2-KGA directly from D-sorbitol.
Fusion Proteins and Linkers : To improve the efficiency of multi-step enzymatic conversions, researchers have fused key enzymes together. The fusion of SDH and SNDH from K. vulgare using different peptide linkers led to a significant increase in 2-KGA production in G. oxydans, with the best construct yielding 32.4 g/L of 2-KLG. nih.gov
Enhancement of Cofactor Supply : Many dehydrogenases involved in the this compound pathway, including SDH and SNDH, depend on the cofactor pyrroloquinoline quinone (PQQ). semanticscholar.orgnih.gov Engineering the host strain to enhance the biosynthesis of PQQ has been shown to improve the production of 2-KGA. In one study, this strategy, combined with other modifications, increased the final 2-KLG titer to 39.2 g/L. nih.gov
Elimination of Competing Pathways : To maximize the carbon flux towards this compound and its derivatives, competing metabolic pathways are often knocked out. In G. oxydans, the conversion of D-sorbitol can also lead to byproducts like D-fructose. acs.orgbiorxiv.org Systematically knocking out genes for various dehydrogenases that lead to byproduct formation has been shown to significantly enhance the yield of L-sorbose, the precursor to this compound. nih.govresearchgate.net
| Engineered Strain | Genetic Modification | Substrate | Result | Citation |
|---|---|---|---|---|
| Gluconobacter oxydans WSH-003 | Expression of SDH and SNDH from K. vulgare WSH-001. | D-Sorbitol | Produced 4.9 g/L of 2-KGA. | nih.gov |
| Gluconobacter oxydans WSH-003 | Fusion expression of SDH and SNDH with a linker peptide. | D-Sorbitol | Produced 32.4 g/L of 2-KGA. | nih.gov |
| Gluconobacter oxydans WSH-003 | Fusion expression of SDH-SNDH plus enhancement of PQQ biosynthesis. | D-Sorbitol | Final 2-KGA production improved to 39.2 g/L. | nih.gov |
| Gluconobacter oxydans G624 | Expression of SDH and SNDH from G. oxydans T-100 with an improved promoter. | D-Sorbitol | Achieved high-level production of 2-KGA (130 g/L). | asm.org |
| Gluconobacter oxydans MD-16 | Knockout of 16 different dehydrogenase genes. | D-Sorbitol | Achieved an L-sorbose conversion ratio of 99.60%. | researchgate.net |
Gene Cloning and Heterologous Expression of Dehydrogenases
The biosynthesis of this compound from L-sorbose is catalyzed by L-sorbose dehydrogenase (SDH), and its subsequent conversion to 2-KLG is mediated by this compound dehydrogenase (SNDH). A critical step in engineering efficient microbial cell factories is the identification, cloning, and expression of these key dehydrogenases in suitable host organisms.
Researchers have successfully isolated and cloned genes encoding for both SDH and SNDH from various microorganisms. For instance, the genes for SDH and SNDH from Gluconobacter oxydans T-100, a strain capable of converting D-sorbitol to 2-KLG, have been cloned and sequenced. nih.gov The open reading frames for SNDH and SDH were found to be 1,497 and 1,599 nucleotides long, respectively. nih.gov Expression of this genetic material in Escherichia coli confirmed the enzymatic activities of both dehydrogenases. nih.gov
Similarly, the gene for a membrane-bound this compound dehydrogenase has been cloned from Acetobacter liquefaciens IFO 12258. asm.org The successful expression of this gene in G. oxydans IFO 3293 and its derivatives led to the correct localization of the enzyme in the host's membrane. asm.org This resulted in a significant improvement in the conversion of this compound to 2-KLG by resting cells, with the molar conversion yield increasing from approximately 25% to 83%. asm.org
Heterologous expression of these dehydrogenases is a common strategy. For example, SDH and SNDH from Ketogulonicigenium vulgare have been overexpressed in G. oxydans to enhance the production of 2-KLG from L-sorbose. nih.gov The choice of the host organism is crucial, with E. coli often being used for initial cloning and enzyme characterization due to its well-established genetic tools and rapid growth. frontiersin.org However, for industrial production, expressing these enzymes in a host like G. oxydans, which is already proficient in precursor synthesis, is often preferred. mdpi.comasm.org
Overexpression Strategies for Key Enzymes (SSDH, SNDH)
To increase the metabolic flux towards this compound and its subsequent product, 2-KLG, overexpression of the rate-limiting enzymes is a widely adopted strategy. The key enzymes in this pathway are sorbose/sorbosone dehydrogenase (SSDH) and this compound dehydrogenase (SNDH). mdpi.com In K. vulgare, the conversion of L-sorbose to 2-KGA is carried out by these two types of dehydrogenases. researchgate.net SSDH can catalyze the conversion of L-sorbose to both this compound and directly to 2-KGA, while SNDH is responsible for the conversion of this compound to 2-KGA. mdpi.comresearchgate.net
Studies have shown that the co-expression of SDH and SNDH can significantly increase the yield of 2-KLG. nih.gov In one instance, the co-expression of these enzymes from G. oxydans T100 in an engineered G. oxydans G624 strain resulted in a 2-KGA yield of 130 g/L from 150 g/L of D-sorbitol. mdpi.com Overexpression of SDH and SNDH from K. vulgare in G. oxydans is another strategy that has been explored to achieve a one-step-single-strain fermentation process for 2-KLG. nih.gov
Furthermore, research has identified multiple isoenzymes of SSDH and SNDH in strains like K. vulgare WSH-001, which possesses five SSDHs and two SNDHs. mdpi.com Systematic characterization of these isoenzymes revealed that only SSDA1 and SSDA3 have high activity for the direct conversion of L-sorbose to 2-KLG. researchgate.net This detailed understanding allows for the selection and targeted overexpression of the most efficient enzymes to maximize product yield.
| Host Strain | Overexpressed Enzyme(s) | Substrate | Product | Reported Yield Improvement |
| G. oxydans G624 | SDH and SNDH from G. oxydans T100 | D-sorbitol | 2-KGA | 130 g/L of 2-KGA from 150 g/L of D-sorbitol mdpi.com |
| E. coli BL21(DE3) | SDH and SNDH | L-sorbose | 2-KGA | Co-expression showed improved 2-KGA production compared to expressing SDH alone researchgate.net |
| K. vulgare | sndhg or sndhp | L-sorbose | 2-KGA | Overexpression of sndhp led to byproduct formation, while adaptive evolution of the consortium improved conversion rates nih.gov |
Rational Design and Directed Evolution for Improved Enzyme Activity
While overexpression of key enzymes can increase product titers, the intrinsic catalytic efficiency of these enzymes can still be a limiting factor. Rational design and directed evolution are powerful protein engineering techniques used to improve enzyme properties such as activity, stability, and substrate specificity.
A computer-aided semi-rational design approach has been successfully applied to enhance the activity of this compound dehydrogenase (SNDH) from Gluconobacter oxydans WSH-004. acs.orgnih.gov By analyzing the enzyme's substrate pocket and performing multiple sequence alignments, researchers established three modification strategies: expanding the substrate pocket entrance, engineering residues within the pocket, and enhancing electron transfer. acs.orgnih.gov This approach led to the identification of mutants with significantly increased specific activity. For example, the mutant L460V exhibited a 100% increase in specific activity compared to the wild-type enzyme. acs.orgnih.gov
Directed evolution, which involves generating a library of enzyme variants followed by high-throughput screening for improved function, is another valuable tool. For instance, a high-throughput screening platform has been developed for a FAD-dependent L-sorbose dehydrogenase to improve its relatively low enzyme activity. frontiersin.org This platform facilitates the screening of a large number of mutants, enabling the identification of variants with enhanced catalytic efficiency for the conversion of L-sorbose. frontiersin.org
These engineering strategies provide a pathway to overcome the limitations of native enzymes and further boost the productivity of this compound-producing microbial strains. acs.org
| Enzyme | Engineering Strategy | Key Findings |
| This compound dehydrogenase (SNDH) from G. oxydans WSH-004 | Computer-aided semi-rational design | Mutants S453A, L460V, and E471D showed 20%, 100%, and 10% increased specific activity, respectively. acs.orgnih.gov |
| L-sorbose dehydrogenase (SDH) | High-throughput screening platform development | Established a reliable platform for screening more efficient FAD-dependent SDH mutants. frontiersin.org |
Host Strain Engineering for Enhanced Product Yields (e.g., Aldosterone (B195564) Reductase Knockouts)
Optimizing the metabolic network of the host organism is as crucial as engineering the primary pathway enzymes. Host strain engineering aims to redirect metabolic flux towards the desired product by eliminating competing pathways and byproducts.
A notable example is the knockout of aldosterone reductase genes in E. coli. nih.govfrontiersin.org These enzymes can potentially act on this compound or other intermediates in the pathway, leading to the formation of unwanted byproducts. By using CRISPR/Cas9 technology, researchers have successfully knocked out eight aldosterone reductase genes in E. coli BL21(DE3). nih.gov This engineered strain, when used to express SDH and SNDH, showed an altered product profile, demonstrating the importance of eliminating competing enzymatic activities. nih.gov
Another strategy involves the suppression of pathways that consume the substrate or product. In the production of 2-KLG from D-sorbitol in G. oxydans, the formation of L-idonate is a significant competing pathway. nih.govasm.org Chemical mutation of the host strain has been employed to suppress the L-idonate pathway, resulting in a substantial increase in 2-KLG production. nih.govasm.org Furthermore, knocking out genes related to the L-sorbose-specific phosphotransferase system (PTS) in E. coli has also been explored to prevent the consumption of the L-sorbose substrate through native metabolic pathways. nih.govfrontiersin.org
These targeted genetic modifications in the host strain are essential for creating a more efficient and specific cell factory for this compound and its derivatives.
Promoter and Expression System Optimization
In the context of this compound and 2-KLG production, researchers have found that strong promoters from E. coli, such as the tufB promoter, can be highly effective in G. oxydans. mdpi.comasm.org The replacement of the native promoter of the SDH and SNDH genes with the E. coli tufB promoter led to a significant improvement in 2-KLG production. nih.govasm.org In another study, various constitutive promoters were tested in E. coli for the expression of SDH, with the PcspA promoter showing the highest 2-KLG titer. frontiersin.org
The optimization of the expression system also involves selecting the appropriate vector and host combination. Shuttle vectors, which can replicate in both E. coli and the production host (e.g., G. oxydans), are often used to facilitate cloning and expression. nih.govasm.org The development of high-throughput screening platforms allows for the rapid evaluation of different promoters, hosts, and expression conditions to identify the optimal combination for maximizing product yield. nih.govfrontiersin.org
| Host Strain | Promoter | Target Gene(s) | Outcome |
| G. oxydans NB6939 | E. coli tufB | SDH and SNDH | High-level production of 2-KLGA (88 mg/ml) asm.org |
| E. coli BL21(DE3) | PcspA | SDH | Highest 2-KLG titer (2.42 g/L) among tested constitutive promoters frontiersin.org |
| G. oxydans G624 | Original promoter replaced with E. coli tufB | SDH and SNDH | Improved production of 2-KLGA nih.govmdpi.com |
Enzyme Fusion Technologies for Pathway Integration
Enzyme fusion technology is an innovative strategy to enhance the efficiency of multi-step enzymatic reactions by spatially co-localizing the enzymes involved. This is achieved by genetically fusing the enzymes, often with a linker peptide, into a single polypeptide chain. This proximity can facilitate substrate channeling, where the product of one enzyme is directly transferred to the active site of the next enzyme, minimizing the diffusion of intermediates into the bulk solvent and reducing the formation of byproducts.
In the context of the this compound pathway, enzyme fusion has been explored for L-sorbose dehydrogenase (SDH) and this compound dehydrogenase (SNDH). A study introduced different combinations of five SDHs and two SNDHs from Ketogulonicigenium vulgare WSH-001 into Gluconobacter oxydans WSH-003. researchgate.net To further enhance the production of 2-KLG, ten different linker peptides were used for the fusion expression of SDH and SNDH. The results showed that the use of an optimal linker for enzyme fusion led to a significant increase in the 2-KLG titer, demonstrating the potential of this strategy for pathway integration and optimization. researchgate.net
Process Development and Scale-Up Considerations
The successful transition of a laboratory-scale biotechnological process to an industrial scale presents numerous challenges. For the production of this compound and its derivatives, several factors must be carefully considered to ensure a robust, reproducible, and economically viable process.
One of the primary challenges in scaling up is maintaining optimal and consistent environmental conditions within the bioreactor. sagentia.com Parameters such as temperature, pH, and dissolved oxygen levels, which are relatively easy to control in small-scale flasks, become more difficult to manage in large industrial fermenters. sagentia.com Inefficient mixing in large vessels can lead to gradients in these parameters, as well as in nutrient and substrate concentrations, which can negatively impact cell growth and product formation. worldpharmatoday.com
Mass transfer limitations, particularly for oxygen, are a common issue in high-cell-density fermentations. sagentia.com The oxygen transfer rate (OTR) must be sufficient to meet the respiratory demands of the microbial culture. As the scale of the fermenter increases, the surface area-to-volume ratio decreases, making it more challenging to achieve adequate oxygenation.
To address these challenges, a systematic approach to process development is required. americanpharmaceuticalreview.com This involves the use of scale-down models, such as well-instrumented benchtop bioreactors, to mimic the conditions of large-scale fermenters. americanpharmaceuticalreview.com These models allow for the optimization of process parameters and the identification of critical process control points before moving to a larger scale. adebiotech.org Furthermore, a thorough understanding of the microbial physiology and the metabolic pathway is essential for developing robust and high-yielding industrial fermentation processes.
Advanced Analytical Methodologies for L Sorbosone and Its Intermediates
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating components from a mixture. chembeez.comnih.gov In the context of L-sorbosone analysis, it allows for the isolation of the target molecule from a complex fermentation broth containing substrates like D-sorbitol or L-sorbose, the product 2-KLG, and various byproducts.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of this compound and its key intermediates, L-sorbose and 2-KLG. chembeez.comnih.govnih.gov This method is favored for its speed, reliability, and high resolution, making it ideal for routine analysis of numerous samples generated during fermentation studies. nih.govlipidmaps.org
Researchers have developed various isocratic HPLC methods for the simultaneous determination of these compounds in fermentation broths. lipidmaps.orgeragene.com A common approach involves using an anion exchange column, such as an Aminex column, with a mobile phase consisting of dilute acid or a buffer like ammonium (B1175870) formate (B1220265) or potassium phosphate (B84403). nih.govlipidmaps.org For instance, a method for analyzing 2-KLG and its stereoisomer, 2-keto-D-gluconic acid (2-KDG), utilizes a shim-pack CLC-NH2 column with an ammonium dihydrogen phosphate solution (pH 4.1) as the mobile phase. eragene.com Detection is typically performed using a UV/VIS detector at a wavelength of 210 nm, where these keto acids exhibit strong absorbance. lipidmaps.orgeragene.com
For carbohydrates like L-sorbose and D-sorbitol, which lack a UV chromophore, a refractive index (RI) detector is commonly employed. wikipedia.orgfishersci.at The separation of these sugars is often achieved on a carbohydrate-specific column with a mobile phase of acetonitrile (B52724) and water. wikipedia.org The ability to quantify L-sorbose consumption and the formation of this compound and 2-KLG in real-time is crucial for process control and yield optimization. wikipedia.orgnih.govwikipedia.org
Table 1: Example HPLC Parameters for Analysis of this compound and Related Compounds
| Analyte(s) | Column Type | Mobile Phase | Flow Rate | Detector | Reference |
|---|---|---|---|---|---|
| 2-KLG, 2-KDG | Aminex Anion Exchange / Shim-pack CLC-NH2 | Ammonium formate / 0.015 M NH4H2PO4 (pH 4.1) | 1.0 mL/min | UV (210 nm) | nih.goveragene.com |
| L-Sorbose, D-Sorbitol | Carbohydrate Column (e.g., Calcium type cation-exchange) | Acetonitrile:Water (82:18, v/v) / Water | 0.8 - 2.0 mL/min | Refractive Index (RI) | wikipedia.orgfishersci.at |
| This compound, 2-KLG | HPLC (details not specified) | Not specified | Not specified | Not specified | fishersci.ca |
While HPLC is the primary tool for quantification, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) serve as valuable complementary methods for purity assessment and initial identification. mpg.defishersci.cauni.lu
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of fermentation. mpg.defishersci.cafishersci.ca It allows for the qualitative visualization of the conversion of L-sorbose to this compound and subsequently to 2-KLG. wikipedia.orgfishersci.ca By spotting the fermentation broth on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the different compounds separate based on their polarity. Visualization can be achieved using methods like UV light or chemical staining agents, providing a quick snapshot of the reaction's status. mpg.de Although primarily qualitative, TLC can be used to estimate the relative concentrations of the components. fishersci.ca
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID), is another powerful technique for the analysis of volatile or derivatized compounds. fishersci.atfishersci.cauni.lu For non-volatile sugars and acids like this compound intermediates, a derivatization step is typically required to make them volatile enough for GC analysis. fishersci.at GC can provide high-resolution separation and is used for both qualitative and quantitative analysis of these compounds in complex mixtures, often confirming results obtained by HPLC. nih.gov The combination of GC with mass spectrometry (GC-MS) is particularly powerful for definitive identification. nih.govwikidata.orglabsolu.ca
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a potent analytical tool for determining the detailed molecular structure of organic compounds in solution. fishersci.senih.govinnexscientific.comctdbase.org It provides information about the chemical environment of specific atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).
For this compound, NMR is crucial for understanding its conformational state in aqueous solutions. fishersci.ca Structural analysis by ¹³C-NMR, for example, can provide insights into the different forms this compound might adopt, such as its furanose or pyranose ring forms. fishersci.campg.de This information is vital for understanding the substrate specificity of the enzymes that act upon it, like this compound dehydrogenase. fishersci.ca Two-dimensional (2D) NMR techniques further enhance structural elucidation by revealing correlations between different nuclei within the molecule, helping to piece together its complete structure. fishersci.seinnexscientific.com
Mass Spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the precise molecular weight of a compound. wikidata.orglabsolu.cawmcloud.org This capability is essential for confirming the identity of this compound and its intermediates. nih.gov
MS can be coupled with chromatographic techniques like GC (GC-MS) or HPLC (LC-MS) to analyze complex mixtures. wikidata.org In a typical procedure, the sample is ionized, and the resulting molecular ions and any fragment ions are separated by a mass analyzer. The resulting mass spectrum serves as a molecular fingerprint. wikidata.orgguidetopharmacology.org High-resolution mass spectrometry can provide the exact molecular formula of a compound. wmcloud.org Furthermore, tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the resulting fragments to gain detailed structural information, confirming the connectivity of atoms within the molecule. wmcloud.org This has been applied to characterize the enzymes involved in this compound metabolism, such as determining the molecular mass of L-sorbose dehydrogenase. fishersci.canih.gov
Enzyme Activity Assays and Kinetic Measurements
Understanding the enzymes that convert L-sorbose to this compound and then to 2-KLG is critical for optimizing the fermentation process. Enzyme activity assays and kinetic measurements provide this vital information. The key enzymes are L-sorbose dehydrogenase (SDH) and this compound dehydrogenase (SNDH). nih.govnih.govwikipedia.orgthegoodscentscompany.com
Enzyme activity is typically measured spectrophotometrically. A common method involves using an artificial electron acceptor dye, such as 2,6-dichlorophenol-indophenol (DCIP), coupled with a mediator like phenazine-methosulfate (PMS). nih.govnih.govfishersci.ca The dehydrogenase enzyme catalyzes the oxidation of the substrate (e.g., L-sorbose or this compound), and the electrons are transferred to DCIP, causing its reduction. This reduction leads to a measurable decrease in absorbance at a specific wavelength (e.g., 520-600 nm), which is proportional to the enzyme's activity. nih.govfishersci.ca One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCIP per minute. nih.gov
Kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction rate (Vmax or kcat), are determined by measuring the initial reaction rates at varying substrate concentrations. nih.govnih.govfishersci.ca These parameters are crucial for understanding the enzyme's affinity for its substrate and its catalytic efficiency. For example, the Km value for a PQQ-dependent L-sorbose dehydrogenase from Ketogulonicigenium vulgare for L-sorbose was determined to be 21.9 mM. nih.gov Such studies also investigate optimal conditions for enzyme activity, including pH and temperature, and the effects of cofactors (like PQQ, NAD⁺, or NADP⁺) and metal ions. nih.govnih.govnih.govfishersci.ca
Table 2: Example of Enzyme Assay Components and Kinetic Parameters
| Enzyme | Assay Principle | Key Reagents | Kinetic Parameter (Example) | Reference |
|---|---|---|---|---|
| L-Sorbose Dehydrogenase | Spectrophotometric (DCIP reduction) | L-Sorbose, DCIP, PMS, Buffer (pH 5.0-8.0) | Km for L-sorbose: 21.9 mM | nih.govnih.gov |
| This compound Dehydrogenase | Spectrophotometric (DCIP or NAD⁺ reduction) | This compound (or Glyoxal as substitute), DCIP/NAD⁺, Buffer | Dependent on NAD⁺/NADP⁺ | nih.govnih.govthegoodscentscompany.com |
| D-Sorbitol Dehydrogenase | HPLC quantification of L-Sorbose | D-Sorbitol, NAD⁺/NADP⁺, Buffer (pH 8.0-10.0) | Km for D-Sorbitol: 7.51 mM | nih.gov |
Compound Reference Table
Spectrophotometric Coupled Assays
Spectrophotometric assays are fundamental tools for measuring enzyme activity. When an enzyme's substrate or product does not absorb light in a convenient wavelength range, its reaction can be linked to a second, indicator reaction that does produce a measurable change in absorbance. dsmz.denih.gov This "coupled assay" approach is widely used for dehydrogenases.
A specific dye-linked spectrophotometric assay has been developed for L-sorbose/L-sorbosone dehydrogenase. fishersci.ca This method measures the rate of reduction of an electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which is observed as a decrease in absorbance at 600 nm. fishersci.ca The reaction is facilitated by an intermediate electron carrier, phenazine (B1670421) methosulfate (PMS).
The standard reaction mixture for assaying L-sorbose dehydrogenase activity includes:
100 µM DCIP
1 mM PMS
125 mM L-sorbose
50 mM Tris-malate buffer (pH 8.0) fishersci.ca
When this compound is the substrate, a concentration of 2 mM is used. fishersci.ca A significant challenge with this assay is that at higher concentrations, this compound can non-enzymatically reduce DCIP, which interferes with the accurate measurement of the enzyme's Michaelis constant (Km) for this compound. fishersci.ca
| Component | Concentration | Role |
|---|---|---|
| L-Sorbose or this compound | 125 mM or 2 mM | Substrate |
| DCIP | 100 µM | Electron Acceptor |
| PMS | 1 mM | Electron Carrier |
| Tris-malate buffer | 50 mM (pH 8.0) | Buffer System |
High-Throughput Screening Platforms for Enzyme Variants
Improving the efficiency of enzymes that convert L-sorbose to its downstream product, 2-keto-L-gulonic acid (2-KLG), is a key goal in industrial biotechnology. nih.govwikipedia.org this compound is an intermediate in this conversion. High-throughput screening (HTS) platforms are essential for rapidly evaluating large numbers of enzyme variants to identify those with enhanced activity or stability. nih.govwikipedia.org
While Gluconobacter oxydans is the native organism used in the two-step fermentation process, its slow growth and low genetic transformation efficiency make it unsuitable for HTS applications. wikipedia.org Consequently, Escherichia coli has been developed as a more effective host for HTS of relevant enzymes like FAD-dependent sorbose dehydrogenase (SDH) and this compound dehydrogenase (SNDH). nih.govwikipedia.org
Researchers have established reliable HTS platforms by:
Optimizing the Host: Using E. coli for its fast growth and high transformation efficiency. wikipedia.org
Engineering Expression: Optimizing promoters to ensure robust expression of the target dehydrogenases. nih.gov
Reducing Byproducts: Knocking out native E. coli genes, such as those for aldosterone (B195564) reductases, that could interfere with the assay by consuming the substrate or intermediate. nih.gov
These platforms facilitate the screening of enzyme libraries, often generated by methods like error-prone PCR, to find variants that improve the final titer of 2-KLG from L-sorbose. wikipedia.orgwikipedia.org One study reported a 14.1% improvement in 2-KLG titer after using an HTS platform to screen for more efficient FAD-dependent SDH variants. nih.govnih.gov Another screening strategy involves isolating novel microorganisms with L-sorbose and this compound dehydrogenase activities by enriching for growth on minimal medium where 2-KLG is the only carbon source. fishersci.ca
Isotopic Labeling Studies for Pathway Tracing
Isotopic labeling is a powerful technique used to trace the path of atoms through metabolic pathways. fishersci.at By supplying a cell culture with a substrate enriched with a stable isotope (like ¹³C or ¹⁵N), researchers can track the incorporation of these labeled atoms into downstream metabolites using techniques such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). fishersci.atwikipedia.org This provides dynamic information about pathway activity, which cannot be obtained from static measurements of metabolite concentrations alone. fishersci.be
This methodology has been applied to investigate the biosynthesis of L-ascorbic acid. In one proposed pathway, this compound is an intermediate in the conversion of D-glucose to L-ascorbic acid. fishersci.at To test this, studies were conducted on the microalga Prototheca moriformis using ¹³C-labeled glucose. When the cells were fed various potential precursors, L-galactose and L-galactono-1,4-lactone were converted to L-ascorbic acid more rapidly than glucose was. fishersci.at
Future Research Directions and Translational Applications of L Sorbosone Research
Comprehensive Systems Biology Approaches to L-Sorbosone Metabolism
Future research will increasingly employ systems biology to develop a holistic understanding of this compound metabolism. This approach moves beyond the study of individual enzymes to model the entire network of biochemical reactions, regulatory pathways, and transport processes that govern the flux of this compound and related metabolites within a cell. scilit.comyoutube.com By integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—from key production organisms like Gluconobacter oxydans and Ketogulonicigenium vulgare, researchers can construct comprehensive metabolic models. nih.govresearchgate.netnih.gov
These models will be instrumental in identifying metabolic bottlenecks, predicting the effects of genetic modifications, and designing rational strategies for strain improvement. youtube.com For instance, a systems-level analysis can reveal competing pathways that divert precursors away from this compound synthesis or identify regulatory hurdles that limit the expression of key enzymes under industrial fermentation conditions. The ultimate goal is to create predictive digital twins of microbial cell factories that allow for the in silico optimization of this compound production before undertaking extensive laboratory work.
Discovery of Novel Enzymes and Reaction Mechanisms
The ongoing exploration of microbial biodiversity remains a fertile ground for the discovery of novel enzymes with unique properties relevant to this compound metabolism. researchgate.netbioplasticsnews.com While several L-sorbose and this compound dehydrogenases have been characterized, there is a vast, untapped reservoir of enzymatic diversity in extremophiles and other yet-to-be-cultured microorganisms. nih.govresearchgate.net Functional metagenomics, which involves screening environmental DNA for specific catalytic activities, offers a powerful tool for identifying enzymes that may possess superior stability, higher catalytic efficiency, or novel cofactor dependencies. researchgate.net
Detailed structural and mechanistic studies of these enzymes are crucial for understanding their function and for subsequent engineering efforts. researchgate.net For example, solving the crystal structures of enzymes like this compound dehydrogenase (SNDH) from Gluconobacter oxydans has provided critical insights into its catalytic mechanism and substrate specificity. nih.govnih.gov Future work will focus on elucidating the complete reaction coordinates, identifying key active site residues, and understanding the allosteric regulation of these enzymes to guide rational protein engineering. nih.gov
| Enzyme Name | EC Number | Source Organism | Reaction Catalyzed | Cofactor |
|---|---|---|---|---|
| L-Sorbose Dehydrogenase | 1.1.99.32 | Gluconobacter melanogenus | L-Sorbose → this compound | Acceptor (e.g., PQQ) |
| This compound Dehydrogenase (SNDH) | 1.1.1.323 | Gluconobacter oxydans | This compound → 2-Keto-L-gulonic acid | NAD(P)+ |
| Sorbose/Sorbosone Dehydrogenase (SSDH) | N/A | Ketogulonicigenium vulgare | L-Sorbose → this compound / this compound → 2-Keto-L-gulonic acid | N/A |
| NADP-Dependent Dehydrogenase | N/A | Phaseolus vulgaris (Bean), Spinacia oleracea (Spinach) | This compound → L-Ascorbic acid | NADP+ |
Development of Highly Efficient Biocatalysts for Sustainable Production
A primary translational goal of this compound research is the development of highly efficient and sustainable biocatalytic processes. biocatalysts.com This involves engineering both enzymes and whole-cell systems for industrial-scale production. mdpi.com A key challenge in dehydrogenase-catalyzed reactions is the regeneration of expensive nicotinamide (B372718) cofactors (NADP+/NADPH). researchgate.net Future biocatalysts will incorporate sophisticated cofactor regeneration systems, where a secondary enzyme is used to recycle the cofactor, thus reducing process costs and preventing product inhibition by accumulated NADPH. researchgate.net
Metabolic engineering of production strains like Gluconobacter oxydans will continue to be a major focus. nih.gov Strategies include the overexpression of rate-limiting enzymes in the this compound pathway, the deletion of genes corresponding to competing pathways that produce unwanted by-products, and the optimization of cellular transport systems to improve substrate uptake and product secretion. nih.gov The development of robust, solvent-tolerant strains capable of performing conversions at high substrate concentrations is essential for creating economically viable and environmentally friendly production processes.
Exploration of this compound's Potential Beyond L-Ascorbic Acid Synthesis
While the synthesis of L-ascorbic acid is the dominant application of this compound, its chemical structure suggests potential as a valuable chiral building block for the synthesis of other specialty chemicals. As a ketose with multiple stereocenters, this compound can serve as a precursor for the synthesis of rare sugars, bioactive natural products, and pharmaceutical intermediates. Research is needed to explore biocatalytic or chemical transformations that can convert this compound into new, high-value molecules.
Furthermore, the discovery of a direct enzymatic pathway converting this compound to L-ascorbic acid in plants like beans and spinach opens up new avenues of investigation. nih.govnih.gov Understanding this pathway could have implications for crop improvement and the development of plant-based production systems for vitamins and other nutraceuticals. Exploring the metabolic fate of this compound in a wider range of organisms may reveal novel biochemical pathways and applications that are currently unknown.
Advancements in Computational and AI-Driven Enzyme Engineering
Computational tools and artificial intelligence (AI) are set to revolutionize the engineering of enzymes involved in this compound metabolism. frontiersin.org Computer-aided design allows for the rational modification of enzymes to enhance their performance. doi.org Techniques such as molecular docking can simulate how this compound binds to an enzyme's active site, while molecular dynamics simulations can predict how specific mutations will affect the enzyme's stability and flexibility. researchgate.netnih.gov
AI and machine learning algorithms can analyze vast datasets of protein sequences and structures to predict which mutations are most likely to lead to desired improvements, such as increased catalytic activity, enhanced thermal stability, or altered substrate specificity. frontiersin.org These predictive models can drastically reduce the time and effort required for enzyme optimization by focusing laboratory experiments on a small number of promising candidates. This data-driven approach will accelerate the development of bespoke biocatalysts tailored for specific industrial applications. doi.org
| Section | Key Research Finding | Future Research Direction |
|---|---|---|
| 6.1. Systems Biology | Metabolic pathways in Gluconobacter and Ketogulonicigenium for 2-KLG production have been mapped. nih.govresearchgate.net | Integrate multi-omics data to create predictive models for targeted metabolic engineering. |
| 6.2. Novel Enzymes | Crystal structure of this compound dehydrogenase (SNDH) reveals its catalytic mechanism. researchgate.netnih.gov | Discover novel enzymes from diverse environments using functional metagenomics. |
| 6.3. Biocatalysts | Cofactor regeneration systems can overcome product inhibition in L-sorbose production. researchgate.net | Engineer robust whole-cell biocatalysts with integrated cofactor recycling for industrial use. |
| 6.4. Beyond Vitamin C | Plants possess an enzyme that directly converts this compound to L-ascorbic acid. nih.govnih.gov | Investigate this compound as a chiral precursor for other high-value chemicals and pharmaceuticals. |
| 6.5. Computational Engineering | Computer-aided design has been used to enhance the activity of this compound dehydrogenase. doi.org | Utilize AI and machine learning to predict optimal mutations for creating superior biocatalysts. |
| 6.6. Physiological Significance | This compound is an intermediate in the incomplete oxidation metabolism of acetic acid bacteria. researchgate.netnih.gov | Investigate the physiological role and homeostatic control of this compound in diverse model organisms. |
Physiological Significance and Homeostasis in Model Organisms
The physiological role of this compound has been primarily studied in the context of industrial microbiology, where it is a key metabolite in the incomplete oxidation of sugars by acetic acid bacteria. researchgate.netnih.gov In organisms like Gluconobacter oxydans, the rapid conversion of L-sorbose to this compound and then to 2-keto-L-gulonic acid is part of a characteristic overflow metabolism. nih.gov However, the broader physiological significance and the mechanisms of homeostatic control of this compound are not well understood, even in these bacteria.
Future research should investigate the potential roles of this compound in cellular signaling, regulation, and stress response in various model organisms. For example, the presence of an this compound metabolic pathway in plants suggests a role in vitamin biosynthesis and potentially in antioxidant defense. nih.govnih.gov Studies on how organisms regulate the intracellular concentration of this compound and its phosphorylated derivatives could reveal new insights into metabolic control. Understanding the genetics of L-sorbose and this compound metabolism in diverse microbes, such as Lactobacillus casei, could also uncover novel physiological functions and regulatory networks. nih.gov
Q & A
Q. What are the primary methodologies for detecting and quantifying L-sorbosone in biological samples?
this compound detection typically employs high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS). For quantification, enzymatic assays using purified this compound dehydrogenase (SNDH) are critical, as this enzyme catalyzes the oxidation of this compound to 2-keto-L-gulonic acid (2-KLG). Researchers must optimize mobile-phase gradients in HPLC to resolve this compound from structurally similar sugars like L-sorbose and D-glucosone . Standardization with synthetic this compound is essential to validate retention times and avoid false positives in complex matrices (e.g., plant tissues or microbial lysates).
Q. How does this compound function in microbial ascorbic acid biosynthesis pathways?
In Ketogulonicigenium vulgare, this compound is a key intermediate in the two-step oxidation of L-sorbose to 2-KLG, a precursor of ascorbic acid. L-sorbose dehydrogenase (SDH) first converts L-sorbose to this compound, which is further oxidized by this compound dehydrogenase (SNDH). Methodologically, gene knockout studies (e.g., sndh deletion mutants) and enzyme kinetic assays (measuring NADH production) are used to confirm these roles . However, isotope-dilution experiments in pea seedlings suggest this compound may not contribute directly to ascorbate synthesis in plants, highlighting pathway divergence across species .
Q. What experimental designs are optimal for studying this compound’s role in cellular redox systems?
Researchers should combine:
- Enzymatic activity assays (e.g., spectrophotometric monitoring of SNDH activity at 340 nm for NADH).
- Metabolite profiling (HPLC-MS) to track this compound flux under varying redox conditions.
- Genetic approaches (overexpression/knockout of sndh or sdh genes) to establish causality. Controls must include heat-inactivated enzymes and wild-type vs. mutant strains to distinguish specific activity from background noise .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic role be resolved (e.g., plant vs. microbial studies)?
Discrepancies, such as this compound’s involvement in plant ascorbate synthesis versus its confirmed role in microbial systems , require:
- Comparative metabolomics across species to identify pathway-specific intermediates.
- Isotopic tracing (e.g., -labeled precursors) to track carbon flux.
- Phylogenetic analysis of SDH/SNDH homologs to assess evolutionary conservation. Researchers should also evaluate compartmentalization (e.g., mitochondrial vs. cytosolic pathways) and enzyme promiscuity as confounding factors .
Q. What advanced techniques address low catalytic efficiency of this compound dehydrogenase (SNDH) in vitro?
SNDH often exhibits suboptimal activity due to cofactor instability (NAD) or substrate inhibition. Strategies include:
- Enzyme engineering : Site-directed mutagenesis to improve NAD binding affinity (e.g., targeting conserved GxxGxxG motifs).
- Cofactor regeneration systems : Coupling SNDH with NADH oxidase to sustain NAD pools.
- Immobilization : Encapsulating SNDH in alginate beads or graphene oxide composites to enhance stability. Kinetic parameters (, ) must be re-evaluated post-optimization .
Q. How do researchers design isotopic labeling experiments to validate this compound’s biosynthetic pathways?
Isotopic tracing requires:
- Uniform -labeling : Feed -glucose to microbial/plant systems and track incorporation into this compound via NMR or MS.
- Pulse-chase experiments : Introduce labeled precursors at specific growth phases to map temporal flux.
- Data interpretation : Use software like IsoCor or OpenMZCalc to correct for natural isotope abundance and quantify labeling patterns. Pitfalls include isotopic dilution in large metabolite pools and non-specific labeling, necessitating stringent negative controls .
Methodological Considerations for Contradictory Findings
- Systematic reviews : Follow PRISMA guidelines to synthesize conflicting evidence (e.g., this compound’s role in ascorbate synthesis) .
- Multi-omics integration : Combine transcriptomic data (e.g., sndh expression levels) with metabolomic profiles to reconcile enzymatic activity with metabolite abundance .
- Validation experiments : Replicate key studies (e.g., Pallanca & Smirnoff, 1999 ) under identical conditions to confirm reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
